MitoTam iodide, hydriodide MitoTam iodide, hydriodide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16496901
InChI: InChI=1S/C52H59NOP.2HI/c1-53(2)41-42-54-47-39-37-46(38-40-47)52(45-28-16-10-17-29-45)51(44-26-14-9-15-27-44)36-24-7-5-3-4-6-8-25-43-55(48-30-18-11-19-31-48,49-32-20-12-21-33-49)50-34-22-13-23-35-50;;/h9-23,26-35,37-40H,3-8,24-25,36,41-43H2,1-2H3;2*1H/q+1;;/p-1/b52-51-;;
SMILES:
Molecular Formula: C52H60I2NOP
Molecular Weight: 999.8 g/mol

MitoTam iodide, hydriodide

CAS No.:

Cat. No.: VC16496901

Molecular Formula: C52H60I2NOP

Molecular Weight: 999.8 g/mol

* For research use only. Not for human or veterinary use.

MitoTam iodide, hydriodide -

Specification

Molecular Formula C52H60I2NOP
Molecular Weight 999.8 g/mol
IUPAC Name [(Z)-12-[4-[2-(dimethylamino)ethoxy]phenyl]-11,12-diphenyldodec-11-enyl]-triphenylphosphanium;iodide;hydroiodide
Standard InChI InChI=1S/C52H59NOP.2HI/c1-53(2)41-42-54-47-39-37-46(38-40-47)52(45-28-16-10-17-29-45)51(44-26-14-9-15-27-44)36-24-7-5-3-4-6-8-25-43-55(48-30-18-11-19-31-48,49-32-20-12-21-33-49)50-34-22-13-23-35-50;;/h9-23,26-35,37-40H,3-8,24-25,36,41-43H2,1-2H3;2*1H/q+1;;/p-1/b52-51-;;
Standard InChI Key LVHTWQRJWNCPET-DRFCFMONSA-M
Isomeric SMILES CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)\C5=CC=CC=C5)/C6=CC=CC=C6.I.[I-]
Canonical SMILES CN(C)CCOC1=CC=C(C=C1)C(=C(CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.I.[I-]

Introduction

Mechanism of Action: Mitochondrial Targeting and Respiratory Disruption

Inhibition of Respiratory Complex I (CI)

MitoTam preferentially localizes to the mitochondrial matrix-inner membrane interface, where it suppresses NADH:ubiquinone oxidoreductase (Complex I) activity. This inhibition reduces oxygen consumption rates by 58–72% in MCF7 breast cancer cells within 2 hours, as measured by Seahorse extracellular flux analysis . The disruption of CI-dependent respiration starves cells of ATP, forcing a metabolic shift to glycolysis that cannot compensate for energy deficits in rapidly proliferating malignancies.

Dissolution of Respiratory Supercomplexes

Respiratory supercomplexes (SCs) – organized assemblies of ETC complexes – enhance electron transfer efficiency by reducing reactive oxygen species (ROS) leakage. MitoTam destabilizes SC formation in a dose-dependent manner:

  • 1 μM: 40% reduction in SC I+III2+IVn assembly

  • 2.5 μM: 78% SC dissolution
    This structural disintegration amplifies ROS production to cytotoxic levels (3.8-fold increase vs. controls), triggering mitochondrial permeability transition pore opening .

Membrane Depolarization and Apoptotic Signaling

Within 15 minutes of exposure, MitoTam reduces mitochondrial membrane potential (ΔΨm) by 65–89% across breast cancer cell lines (BT474, MDA-MB-231). The collapse of ΔΨm initiates caspase-9 activation through cytochrome c release, culminating in PARP cleavage and DNA fragmentation .

Preclinical Anticancer Efficacy

In Vitro Cytotoxicity Profiles

MitoTam demonstrates nanomolar to low-micromolar potency against hormone receptor-positive and triple-negative breast cancers:

Cell LineIC50 (μM)Apoptosis Induction (1 μM, 72h)
MCF7 (ER+/Her2low)0.6589% Annexin V+
MDA-MB-231 (TNBC)3.278% Annexin V+
SK-BR-3 (Her2+)1.894% Annexin V+
H9c2 (Non-malignant)>50<5% Annexin V+

Data aggregated from

Notably, MitoTam retains activity against tamoxifen-resistant models: MCF7 Her2high cells exhibit 3.2-fold greater apoptotic response compared to parental lines (p<0.001) .

In Vivo Tumor Suppression

Weekly intraperitoneal administration (0.54 μmol/mouse) in syngeneic breast cancer models yielded:

  • 80% reduction in primary tumor volume vs. controls (p<0.001)

  • 67% decrease in pulmonary metastases (H&E staining)

  • No significant weight loss or hepatotoxicity (ALT/AST levels)

Clinical Translation: Phase I/Ib Trial Insights

The MitoTam-01 trial (EudraCT 2017-004441-25) evaluated 75 patients with metastatic solid tumors, establishing key pharmacokinetic and safety parameters :

Dosing and Toxicity

ParameterPhase I (n=37)Phase Ib (n=38)
MTD5.0 mg/kg weekly3.0 mg/kg weekly
Grade ≥3 AEs49% (18/37)34% (13/38)
Thrombocytopenia19% (7/37)11% (4/38)
Neutropenia30% (11/37)18% (7/38)

Prophylactic anticoagulation (enoxaparin 40 mg/day) reduced thromboembolic events from 21% to 9%.

Antitumor Activity

Renal cell carcinoma (RCC) patients exhibited exceptional responses:

  • Disease Control Rate: 83% (5/6 patients)

  • Partial Response: 1 patient (-54% tumor burden)

  • Median PFS: 8.2 months (95% CI: 5.1–11.3)

Mechanistic studies correlated response with tumor mitochondrial content (r=0.78, p=0.002) .

Repurposing for Infectious Diseases

Beyond oncology, MitoTam shows broad-spectrum antimicrobial activity:

Antiparasitic Effects

  • Trypanosoma brucei (sleeping sickness):

    • EC50: 0.12 μM (bloodstream form)

    • 3.2-log reduction in parasitemia (mouse model)

  • Leishmania mexicana:

    • 98% amastigote clearance (ex vivo splenic cultures)

    • 72% lesion size reduction in BALB/c mice

Antifungal Activity

MitoTam inhibits Candida albicans biofilms at 0.8 μM (80% viability loss), outperforming fluconazole (EC50: 12.4 μM) .

Future Directions and Combination Strategies

Ongoing research explores:

  • Immunotherapy Synergy: PD-1 inhibitor coadministration enhances CD8+ T-cell infiltration in RCC models (3.4-fold increase vs. monotherapy) .

  • Senolytic Applications: MitoTam clears p16INK4a-positive senescent cells in pulmonary fibrosis models (62% reduction) .

  • Drug Delivery Optimization: Nanoparticle encapsulation improves tumor accumulation 4.7-fold in xenograft studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator